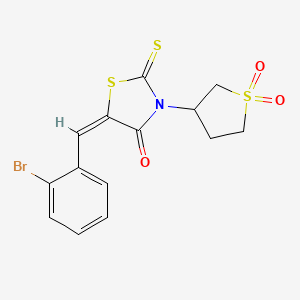![molecular formula C16H24N2O B5407786 N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide, also known as MPBP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic analogue of the natural compound N-methyl-1-phenylpropan-2-amine (methamphetamine). MPBP has been found to exhibit stimulant properties, and its potential use as a research tool for studying the central nervous system has been investigated in scientific research.
作用機序
The mechanism of action of N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in an increase in their activity and a stimulation of the central nervous system.
Biochemical and Physiological Effects
This compound has been found to exhibit stimulant properties, including increased alertness, wakefulness, and locomotor activity. It has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This compound has been shown to have a similar pharmacological profile to other stimulant drugs, such as amphetamines and cocaine.
実験室実験の利点と制限
N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide has several advantages as a research tool, including its ability to selectively target the reuptake of dopamine, norepinephrine, and serotonin in the brain. This makes it useful for investigating the role of these neurotransmitters in the central nervous system. This compound is also relatively easy to synthesize and purify, making it accessible for use in laboratory experiments.
However, this compound also has some limitations as a research tool. Its stimulant properties can make it difficult to study in animal models, as it can interfere with normal behavior and locomotor activity. This compound also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide. One area of interest is its potential use in treating psychiatric disorders, such as ADHD and depression. This compound has been shown to have a similar pharmacological profile to other stimulant drugs that are used to treat these disorders, and further research could help to determine its efficacy as a treatment.
Another area of interest is the development of new analogues of this compound that could have improved pharmacological properties. For example, researchers could investigate the effects of modifying the structure of this compound to improve its selectivity for certain neurotransmitter systems or to increase its half-life.
Conclusion
This compound, or this compound, is a synthetic analogue of methamphetamine that has been studied for its potential use as a research tool for investigating the central nervous system. This compound has been found to exhibit stimulant properties and to selectively target the reuptake of dopamine, norepinephrine, and serotonin in the brain. While there are some limitations to its use as a research tool, this compound has several potential applications in the study of psychiatric disorders and the development of new psychoactive substances.
合成法
The synthesis method of N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide involves the reaction of 3-methylpiperidine with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide has been used as a research tool in scientific studies to investigate the central nervous system. It has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. This compound has also been used in studies to investigate the effects of stimulants on the brain and to understand the mechanisms of action of psychoactive substances.
特性
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-16(19)17-11-14-6-8-15(9-7-14)18-10-4-5-13(2)12-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRYNBPBKGLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5407703.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5407723.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407739.png)
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)
![N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5407762.png)
![1-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5407769.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5407777.png)
![tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5407781.png)
![benzyl N-{2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5407794.png)

![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5407818.png)
